H-D-亮氨酸苄酯.甲苯磺酸盐

描述

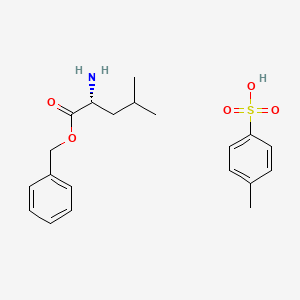

®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzyl group, an amino group, and a 4-methylbenzenesulfonate moiety.

科学研究应用

Chemistry

In chemistry, ®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its chiral nature. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicinal chemistry, ®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

作用机制

Target of Action

It is known that this compound is a derivative of leucine , an essential amino acid that plays a crucial role in protein synthesis and various metabolic functions.

Mode of Action

As a leucine derivative, it may interact with the biological systems in a similar manner as leucine does. Leucine is known to influence the secretion of anabolic hormones, which are essential for muscle growth and recovery .

Biochemical Pathways

Leucine and its derivatives, including H-D-Leu-OBzl.TosOH, are known to affect several biochemical pathways. They are often used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Result of Action

As a leucine derivative, it may share some of the known effects of leucine, such as promoting muscle protein synthesis, enhancing recovery from exercise, and providing an energy source for muscle tissues .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate typically involves the esterification of ®-2-amino-4-methylpentanoic acid with benzyl alcohol, followed by the sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions

®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted benzyl derivatives.

相似化合物的比较

Similar Compounds

2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound shares a similar amino and methyl group structure but differs in its aromatic ring system.

2-Aminothiazole-based Compounds: These compounds have a similar amino group but differ in their heterocyclic structure.

Uniqueness

®-Benzyl 2-amino-4-methylpentanoate 4-methylbenzenesulfonate is unique due to its combination of a chiral center, benzyl group, and 4-methylbenzenesulfonate moiety. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.

生物活性

H-D-Leu-OBzl.TosOH, a derivative of D-leucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a benzyl ester and a tosyl group, which influence its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in therapeutics, particularly in cancer treatment and neuroprotection.

Chemical Structure and Properties

H-D-Leu-OBzl.TosOH can be described by its molecular formula and a molecular weight of approximately 325.39 g/mol. The structural components include:

- D-Leucine : An essential amino acid known for its role in protein synthesis and metabolic functions.

- Benzyl Ester (OBzl) : Enhances lipophilicity, potentially improving membrane permeability.

- Tosyl Group (TosOH) : Serves as a leaving group in chemical reactions, facilitating various modifications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of H-D-Leu-OBzl.TosOH through various mechanisms:

- Proteasome Inhibition : The compound exhibits significant inhibition of the 20S proteasome, a critical player in regulating cellular protein turnover. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells .

- Structure-Activity Relationship (SAR) : Modifications at different positions of the compound have been explored to enhance its proteasome inhibitory activity. For instance, compounds with leucine at specific positions showed improved potency compared to their counterparts with other amino acids .

- In Vitro Studies : In cell-based assays, H-D-Leu-OBzl.TosOH demonstrated effective inhibition of chymotrypsin-like activity associated with the β5 catalytic subunit of the proteasome, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Beyond anticancer activity, H-D-Leu-OBzl.TosOH has been studied for its neuroprotective properties:

- Anti-Seizure Activity : D-leucine, the parent amino acid of H-D-Leu-OBzl.TosOH, has shown efficacy in terminating seizures even after onset. This suggests that derivatives like H-D-Leu-OBzl.TosOH may possess similar or enhanced neuroprotective effects .

- Mechanistic Insights : Research indicates that D-leucine reduces long-term potentiation without affecting basal synaptic transmission, hinting at a selective mechanism that could be beneficial for neuroprotection .

Case Study 1: Proteasome Inhibition

A study conducted on various α-ketoamide derivatives found that modifications similar to those present in H-D-Leu-OBzl.TosOH significantly influenced proteasome inhibition. The most potent derivatives were able to inhibit cancer cell growth effectively, showcasing the importance of structural elements in the design of proteasome inhibitors .

Case Study 2: Neuroprotective Efficacy

In an experimental model assessing seizure activity, D-leucine was administered post-seizure onset, leading to rapid cessation of seizures. This finding supports the hypothesis that H-D-Leu-OBzl.TosOH may offer therapeutic benefits in managing seizure disorders due to its structural similarity to D-leucine .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Proteasome Inhibition | Significant inhibition observed; structure modifications enhance potency | Potential for development as anticancer agent |

| Neuroprotective Effects | D-leucine effectively terminates seizures; suggests similar effects for derivative | Possible therapeutic application in epilepsy |

属性

IUPAC Name |

benzyl (2R)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQGHKVYLQBJLO-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659803 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17664-93-6 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。